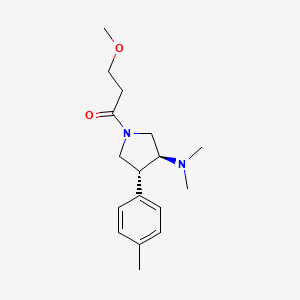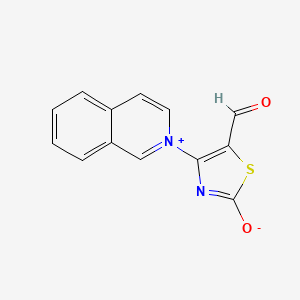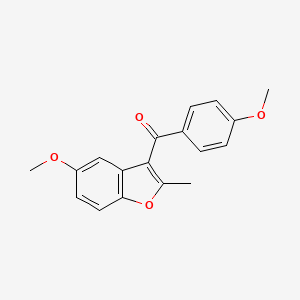
(3S*,4R*)-1-(3-methoxypropanoyl)-N,N-dimethyl-4-(4-methylphenyl)pyrrolidin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves multi-step reactions, including Michael addition and stereoselective alkylation processes. Kumar et al. (2003) detailed a general and efficient stereoselective approach for the synthesis of (3S,4S) and (3S,4R)-3-methoxy-4-methylamino pyrrolidines, indicating the compound's complex synthetic pathway that involves careful control of stereochemistry (Kumar, Reddy, & Rao, 2003).
Molecular Structure Analysis
Structural analysis of pyrrolidine derivatives is crucial for understanding their chemical behavior. High-resolution techniques such as X-ray crystallography and NMR spectroscopy are often employed to confirm the stereochemistry and molecular conformation. For example, Chiaroni et al. (1997) utilized X-ray analysis to ascertain the absolute configuration of a pyrrolidine derivative, showing the importance of structural determination in the field (Chiaroni, Riche, Zair, Guenoun, Lázaro, & Viallefont, 1997).
Chemical Reactions and Properties
Pyrrolidine derivatives participate in various chemical reactions, reflecting their reactivity and potential for further chemical modification. Sekiguchi, Suzuki, and Hosokawa (1989) discussed the aromatic nucleophilic substitution reactions of dialkylamino-nitronaphthalenes with amines, indicating the reactivity of similar structures under certain conditions (Sekiguchi, Suzuki, & Hosokawa, 1989).
Physical Properties Analysis
The physical properties of pyrrolidine derivatives, such as solubility, melting point, and crystalline structure, are influenced by their molecular structure. Studies like those conducted by Hayvalı, Unver, and Svoboda (2010) on Schiff base ligands provide insights into how the molecular configuration affects physical properties and crystal packing (Hayvalı, Unver, & Svoboda, 2010).
Chemical Properties Analysis
The chemical properties, such as acidity, basicity, and reactivity towards other chemical entities, are crucial for understanding the compound's behavior in various environments. The work by Aquino et al. (2015) on the heterocyclization reaction of trifluoropent-3-en-2-ones with amines illustrates the chemoselective synthesis routes that can be applied to pyrrolidine derivatives, showcasing their versatile chemical properties (Aquino, Leonel, Gariboti, Frizzo, Martins, Bonacorso, & Zanatta, 2015).
Propiedades
IUPAC Name |
1-[(3S,4R)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]-3-methoxypropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O2/c1-13-5-7-14(8-6-13)15-11-19(12-16(15)18(2)3)17(20)9-10-21-4/h5-8,15-16H,9-12H2,1-4H3/t15-,16+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDYQYDWPTQACDJ-JKSUJKDBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2N(C)C)C(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N(C)C)C(=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(3-methoxypropyl)-8-[(5-methyl-3-isoxazolyl)carbonyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5663869.png)
![(4aR*,8aR*)-2-[(1-allyl-1H-pyrazol-4-yl)methyl]-7-(methoxyacetyl)octahydro-2,7-naphthyridin-4a(2H)-ol](/img/structure/B5663874.png)
![2-[4-(trifluoromethyl)-5,6,7,8-tetrahydro-2-quinazolinyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5663883.png)


![5-nitro-N-[3-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5663901.png)
![{1-[2-(4-chlorophenoxy)ethyl]-1H-benzimidazol-2-yl}methanol](/img/structure/B5663915.png)

![3-[4-(3,5-dimethyl-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-oxobutyl]quinazolin-4(3H)-one](/img/structure/B5663930.png)
![N,N-dimethyl-4-{3-oxo-3-[(1S*,5R*)-3-(pyridin-3-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]propyl}aniline](/img/structure/B5663932.png)
![N-[2-(3-pyridinyl)-1-(1-pyrrolidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5663937.png)